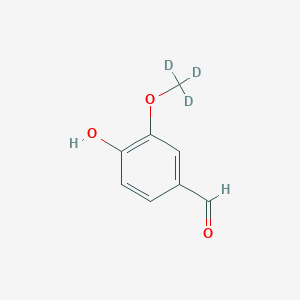

4-Hydroxy-3-methoxybenzaldehyde-d3

Overview

Description

4-Hydroxy-3-methoxybenzaldehyde-d3, also known as Vanillin-d3, is a stable isotope labelled compound . It has a molecular formula of C8 2H3 H5 O3 and a molecular weight of 155.17 . It is a useful intermediate used in the synthesis of deuterated dietary antioxidants like ferulic acid derivatives and α-tocopherol .

Synthesis Analysis

4-Hydroxy-3-methoxybenzaldehyde-d3 is synthesized from various biochemicals and reagents . It is a useful intermediate in the synthesis of deuterated dietary antioxidants like ferulic acid derivatives and α-tocopherol .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-methoxybenzaldehyde-d3 is represented by the formula C8 2H3 H5 O3 . It has a molecular weight of 155.17 .Chemical Reactions Analysis

4-Hydroxy-3-methoxybenzaldehyde-d3 is involved in various chemical reactions. For instance, it undergoes condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases .Scientific Research Applications

Production of Bio-based Vanillin

Vanillin is one of the most popular flavors with wide applications in food, fragrance, and pharmaceutical industries . However, the high cost and limited yield of plant extraction failed to meet the vast market demand of natural vanillin . Vanillin biotechnology has emerged as a sustainable and cost-effective alternative to supply vanillin . In this field, key challenges in using microorganisms are addressed and promising approaches for improving vanillin production with a special focus on chassis development, pathway construction, and process optimization are provided .

Use in Food Industry

Vanillin serves as a high-grade flavor additive in the food industry with high sweetness intensity and creamy vanilla taste . It is a popular flavoring compound with wide applications in food, fragrance, pharmaceutical, and chemical industries .

Biological Preservative

Vanillin is applied as a biological preservative owing to its antibacterial, anti-mutagenic, and antioxidant activities . This makes it a valuable addition to food products, enhancing their shelf life and safety .

Production of Household Products

Synthetic vanillin is utilized in the production of household products such as deodorants, air fresheners, floor polish, and herbicides . This highlights its versatility and wide-ranging applications .

Nonlinear Optical Applications

The organic co-crystal 4-hydroxy-3-methoxybenzaldehyde (vanillin) nicotinamide (4H3MN) has been grown by slow evaporation method using ethanol solvent . The third harmonic nonlinear optical properties of the grown material were analyzed using the Z-scan technique . This co-crystal has potential applications in different areas of frequency conversion, laser technology, optical switching, color displays, optical data storage, etc .

Precursor for Anticancer Drug Synthesis

3-Hydroxy-4-methoxybenzaldehyde acts as a precursor for the stereoselective synthesis of the anticancer drug (Z)-combretastatin A-4 and glycitein . This highlights its importance in the pharmaceutical industry .

Mechanism of Action

Target of Action

4-Hydroxy-3-methoxybenzaldehyde-d3, also known as Vanillin-d3, is a deuterium-labeled compound It’s known that it’s widely used in perfume, food, and medicine due to its popular odor .

Mode of Action

It’s known that it can serve as a key building block in the synthesis of other aromatic aldehydes, including vanillin and cinnamaldehyde .

Biochemical Pathways

The compound is involved in the synthesis of other aromatic aldehydes. It can undergo condensation reactions with other compounds to yield Schiff bases . For instance, it can react with 1-azabicyclo[2.2.2]octan-3-one to produce (Z)-2-(3-hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one .

Pharmacokinetics

It’s known that deuterium substitution in drug molecules can potentially affect their pharmacokinetic and metabolic profiles .

Result of Action

It’s known that it can serve as a key building block in the synthesis of other aromatic aldehydes .

Action Environment

The compound is a stable organic compound that can be stored long-term under regular experimental conditions . It’s slightly soluble in water and soluble in organic solvents such as ethanol, ether, and chloroform . It should be stored in a dry, cool, well-ventilated place, away from fire and flammable materials .

properties

IUPAC Name |

4-hydroxy-3-(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOOGOJBHIARFG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444266 | |

| Record name | 4-Hydroxy-3-methoxybenzaldehyde-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-methoxybenzaldehyde-d3 | |

CAS RN |

74495-74-2 | |

| Record name | 4-Hydroxy-3-methoxybenzaldehyde-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74495-74-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)

![1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B20707.png)